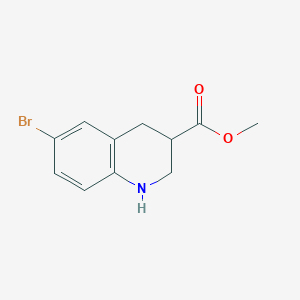

Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-3-carboxylate

Description

Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-3-carboxylate (CAS: 1206248-89-6) is a brominated tetrahydroquinoline derivative with a methyl ester group at the 3-position. Its molecular formula is C₁₁H₁₂BrNO₂, and it has a molecular weight of 270.12 g/mol . This compound belongs to the class of nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their structural similarity to bioactive natural products and pharmaceuticals.

Properties

IUPAC Name |

methyl 6-bromo-1,2,3,4-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-15-11(14)8-4-7-5-9(12)2-3-10(7)13-6-8/h2-3,5,8,13H,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGBFRFQCXHUPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(C=CC(=C2)Br)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Brominated Precursor Reduction and Cyclization

A four-step process starting from 3-bromophenylacetonitrile involves:

-

Reduction : Hydrogenation with Raney nickel in methanol/ethanol yields 3-bromophenethylamine.

-

Amidation : Reaction with methyl chloroformate in organic solvents produces methyl 3-bromophenethylcarbamate.

-

Ring Closure : Treatment with 2-oxoacetic acid and concentrated sulfuric acid in tetrahydrofuran generates 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

-

Hydrolysis : Sulfuric acid-mediated hydrolysis removes the methoxycarbonyl group, yielding the target compound.

Key Data :

-

Yield: ~85% for intermediate steps.

-

Catalyst: Raney nickel (Step 1), sulfuric acid (Steps 3–4).

Suzuki Coupling and Reductive Amination

A Pd/Co-catalyzed approach enables modular synthesis:

-

Suzuki Coupling : Brominated quinoline derivatives react with 2-ethoxyvinyl pinacolboronate under Pd(PPh₃)₄ catalysis to form ortho-ethoxyvinyl intermediates.

-

Reductive Cyclization : Triethylsilane/TFA promotes intramolecular reductive amination, yielding the tetrahydroquinoline core.

Example :

-

Substrate: N-(2-bromobenzyl)aniline.

-

Conditions: Cs₂CO₃, 75°C, 16–19 h (Suzuki); TFA/Et₃SiH, rt (cyclization).

Biocatalyzed Enantioselective Synthesis

Chemoenzymatic Resolution

The EP2824187A1 patent outlines a lipase-mediated resolution:

-

Esterification : Quinoline-3-carboxylic acid is converted to its methyl ester using SOCl₂ in methanol.

-

Reduction : Sodium cyanoborohydride reduces the ester to (R,S)-1,2,3,4-tetrahydroquinoline-3-carboxylate.

-

Lipase Catalysis : Pseudomonas fluorescens lipase (PFL) resolves enantiomers via transesterification, achieving >95% enantiomeric excess.

Optimized Conditions :

Direct Esterification of Carboxylic Acid Precursors

Acid-Catalyzed Esterification

A one-pot method from 6-bromo-2-quinolinecarboxylic acid:

-

Reaction : Reflux with methanesulfonic acid in methanol (6 h).

-

Workup : Neutralization with NaHCO₃ yields the methyl ester.

Data :

Multi-Component Reactions (MCRs)

Hydride Shift-Mediated Cyclization

A redox-neutral protocol involves:

-

Formation of Boronate Complex : BF₃·Et₂O activates 2-(2-(benzylamino)benzylidene)malonate.

-

N-Dealkylative Cyclization : Hydrolysis with HCl/MeOH yields 2-oxo-tetrahydroquinoline-3-carboxylate.

Example :

Bromination of Tetrahydroquinoline Derivatives

Late-Stage Bromination

6-Bromo substituents are introduced via:

-

Electrophilic Bromination : NBS or molecular bromine in DCM.

-

Aromatization : DDQ oxidizes tetrahydroquinoline to quinoline.

Case Study :

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the bromine atom to other substituents.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-3-carboxylate derivatives, while substitution reactions can produce a variety of substituted quinolines.

Scientific Research Applications

Chemistry

Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-3-carboxylate serves as an intermediate in the synthesis of more complex isoquinoline derivatives. Its unique structure allows for various substitution reactions that can lead to novel compounds with diverse properties.

Biology

Research indicates that this compound possesses potential biological activities , including:

- Antimicrobial Activity: Studies have shown efficacy against various bacterial strains. The mechanism may involve disrupting bacterial cell membranes or inhibiting metabolic pathways.

- Neuroprotective Effects: The compound exhibits protective properties in models of neurodegeneration by mitigating oxidative stress and inflammation.

Medicine

Ongoing research aims to explore its potential as a lead compound for developing new therapeutic agents. Its interaction with specific molecular targets suggests it may modulate enzyme activity and receptor functions critical for treating neurological disorders.

Industry

In industrial applications, this compound is utilized in the development of novel materials and as a building block in organic synthesis processes.

Case Studies

Several studies have investigated the pharmacological potential of this compound:

-

Neuroprotection Study:

- A study demonstrated that the compound could reduce neuronal cell death under oxidative stress conditions. It significantly lowered reactive oxygen species (ROS) levels compared to control groups.

-

Antimicrobial Efficacy:

- In tests against Gram-positive and Gram-negative bacteria using agar diffusion methods, the compound exhibited significant inhibition zones. This suggests strong antimicrobial properties that could be harnessed for therapeutic applications.

Mechanism of Action

The mechanism of action of methyl 6-bromo-1,2,3,4-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations in Tetrahydroquinoline Derivatives

The following table summarizes key structural and functional differences between the target compound and related analogs:

Key Observations :

- Substituent Position: The position of the bromine atom (6- vs. For example, the 2-oxo group in Methyl 7-bromo-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate introduces a ketone moiety, enabling nucleophilic additions .

- Ester vs. Carboxylic Acid : The methyl ester in the target compound offers better lipophilicity compared to the carboxylic acid analog (CAS: 885278-13-7), which may influence bioavailability in drug discovery .

- Core Structure: The isoquinoline derivative (CAS: Not listed) shares the bromine and ester substituents but differs in ring structure, affecting π-π stacking interactions in molecular recognition .

Biological Activity

Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial effects, neuroprotective properties, and potential therapeutic applications.

Molecular Formula: C11H12BrNO2

Molecular Weight: 270.12 g/mol

IUPAC Name: Methyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

CAS Number: 773033-36-6

The compound features a tetrahydroquinoline structure with a bromine atom at the 6-position and a carboxylate ester group at the 3-position. This unique structure contributes to its biological activity.

The biological activity of this compound is thought to arise from its interaction with various molecular targets within biological systems. It may modulate enzyme activities and receptor functions by binding to specific sites on proteins. Although detailed mechanisms are still under investigation, initial studies suggest that it may influence pathways related to neuroprotection and antimicrobial activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Salmonella typhimurium | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

| Bacillus subtilis | 18 µg/mL |

These results indicate that the compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

In addition to its antimicrobial properties, this compound has shown promise as a neuroprotective agent. Research indicates that it may protect neuronal cells from oxidative stress-induced damage. In vitro studies demonstrated that the compound could reduce cell death in neuronal cultures exposed to neurotoxic agents .

Case Studies and Research Findings

Several studies have investigated the biological activity of tetrahydroquinoline derivatives similar to this compound:

- Antimicrobial Efficacy : A study found that derivatives with similar structures exhibited varying degrees of antibacterial activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter cloacae). The findings support the potential use of tetrahydroquinolines in developing new antibiotics .

- Neuroprotective Studies : Another research highlighted the neuroprotective capabilities of tetrahydroquinoline derivatives against neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. The compounds were shown to inhibit acetylcholinesterase activity and reduce amyloid-beta aggregation .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Q & A

Q. What are the recommended synthetic routes for Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-3-carboxylate, and how can reaction efficiency be optimized?

The compound can be synthesized via the Buchwald-Hartwig amination, which enables the formation of C–N bonds under palladium catalysis. Key steps include cyclization of monoamide malonamide precursors, though stereochemical control may require sterically bulky ligands (e.g., (R)-Cy2MOP) to minimize selectivity loss during ring closure . Reaction efficiency is enhanced by optimizing catalyst loading (e.g., 5–10 mol% Pd), ligand-to-metal ratios, and temperature (80–110°C). Purification via crystallization (e.g., using ether or methylene chloride) yields high-purity products, as demonstrated in analogous tetrahydroquinoline syntheses .

Q. How should researchers handle and store this compound to ensure stability and safety?

Store the compound in a tightly sealed container under inert gas (e.g., nitrogen) at room temperature (RT) to prevent degradation . Avoid exposure to moisture, direct sunlight, or static discharge. Personal protective equipment (PPE), including gloves and goggles, is essential during handling. Emergency measures for accidental exposure include rinsing eyes/skin with water for ≥15 minutes and seeking medical attention for persistent symptoms .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- NMR Spectroscopy : and NMR confirm substituent positions and stereochemistry. For example, methyl ester protons appear at δ ~3.6 ppm, while aromatic protons resonate between δ 7.0–7.6 ppm .

- X-ray Crystallography : SHELX programs (e.g., SHELXL/SHELXS) resolve crystal structures, with ORTEP-III generating graphical representations of hydrogen bonding networks .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 284.04 g/mol for CHBrNO) and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data (e.g., hydrogen bonding networks) be analyzed to predict the solid-state behavior of this compound?

Graph set analysis (GSA), as developed by Etter, identifies recurring hydrogen-bonding motifs (e.g., rings) in crystal lattices. Tools like SHELXPRO and Mercury facilitate visualization of intermolecular interactions, which influence solubility and melting points. For instance, bromine’s electron-withdrawing effects may strengthen C–H···O bonds, stabilizing specific packing arrangements .

Q. What strategies can be employed to resolve enantiomers or diastereomers during the synthesis of derivatives?

- Chiral Ligands : Use enantiopure ligands (e.g., (R)-Cy2MOP) during palladium-catalyzed steps to induce axial chirality .

- Chromatography : HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) resolves stereoisomers, though resolution challenges may arise for bulky derivatives .

- Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor one pathway during cyclization .

Q. How does bromine at the 6-position influence the electronic and steric properties of the tetrahydroquinoline scaffold?

Bromine acts as a strong σ-electron acceptor, polarizing the aromatic ring and directing electrophilic substitution to the 5- or 7-positions. Steric hindrance at C6 limits access to nucleophiles, making Suzuki-Miyaura coupling or SNAr reactions challenging. Computational studies (DFT) reveal decreased HOMO density at C6, favoring oxidative addition in cross-coupling reactions .

Q. What methods are suitable for studying reaction mechanisms in Buchwald-Hartwig amination for this compound?

- Kinetic Isotope Effects (KIE) : Deuterium labeling at reactive sites (e.g., N–H or C–Br) identifies rate-determining steps.

- DFT Calculations : Simulate transition states to assess steric/electronic effects of substituents.

- In Situ Spectroscopy : Monitor reaction progress via NMR or IR to detect intermediates (e.g., Pd(0) complexes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.